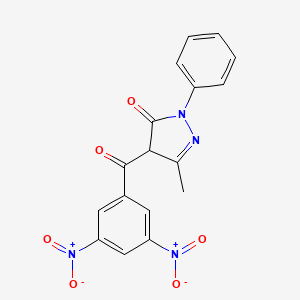

4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 66755-20-2

Cat. No.: VC15428689

Molecular Formula: C17H12N4O6

Molecular Weight: 368.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66755-20-2 |

|---|---|

| Molecular Formula | C17H12N4O6 |

| Molecular Weight | 368.30 g/mol |

| IUPAC Name | 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |

| Standard InChI | InChI=1S/C17H12N4O6/c1-10-15(17(23)19(18-10)12-5-3-2-4-6-12)16(22)11-7-13(20(24)25)9-14(8-11)21(26)27/h2-9,15H,1H3 |

| Standard InChI Key | IMURLUBIDTVTPB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=O)C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazolone ring (a five-membered lactam) fused with a 3,5-dinitrobenzoyl group at position 4 and a phenyl group at position 2. The 3,5-dinitrobenzoyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The phenyl group at position 2 contributes to steric bulk and aromatic interactions, while the methyl group at position 5 enhances stability .

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 342.31 g/mol | |

| Density | 1.569 g/cm³ | |

| Boiling Point | 351.1°C (estimated) | |

| Solubility | Soluble in polar organic solvents (e.g., THF, dichloromethane) |

The compound’s high density and boiling point reflect its aromatic and nitro-substituted structure, which enhances intermolecular interactions . Its solubility in dichloromethane and tetrahydrofuran (THF) facilitates use in synthetic organic reactions .

Synthesis and Reaction Chemistry

Preparative Methods

The synthesis typically involves a multi-step protocol:

-

Formation of the Pyrazolone Core: Condensation of hydrazine derivatives with β-keto esters or acids yields the 2,4-dihydro-3H-pyrazol-3-one scaffold.

-

Acylation with 3,5-Dinitrobenzoyl Chloride: The pyrazolone intermediate reacts with 3,5-dinitrobenzoyl chloride under basic conditions to introduce the dinitrobenzoyl group . For example, a similar compound, 1-(3,5-dinitrobenzoyl)-4-methylpiperazine, was synthesized by reacting 1-methylpiperazine with 3,5-dinitrobenzoyl chloride in dichloromethane at 0°C, followed by purification via recrystallization .

Reaction Mechanisms

The electron-deficient nitro groups activate the benzoyl moiety toward nucleophilic substitution, enabling reactions with amines, alcohols, or organometallic reagents. For instance, 1-(3,5-dinitrobenzoyl)-4-methylpiperazine serves as an oxidant in organocuprate reactions, facilitating carbon–carbon bond formation . This suggests that 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may participate in analogous oxidative coupling reactions.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The compound’s reactivity makes it valuable for constructing complex molecules. For example:

-

Oxidative Coupling: Analogous dinitrobenzoyl derivatives oxidize organocuprates to form biaryl bonds, enabling the synthesis of polycyclic architectures .

-

Ligand Design: The pyrazolone and nitro groups may coordinate metals, suggesting utility in catalysis or materials science.

Comparative Analysis with Analogous Compounds

The table below highlights structural and functional differences between 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and related molecules:

| Compound | Structure | Key Features |

|---|---|---|

| 5-Methyl-1H-pyrazole | Pyrazole ring | Simpler structure; used in basic research |

| 4-Aminoantipyrine | Pyrazolone with amino group | Analgesic properties; clinical applications |

| 1-Acetylpyrazolone | Acetylated pyrazolone | Chelating agent for metal ions |

This compound’s dinitrobenzoyl group distinguishes it from simpler pyrazolones, offering unique electronic and steric profiles.

Regulatory and Industrial Considerations

Regulatory Status

No specific regulations govern 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, but its synthesis and handling should follow general chemical safety protocols. The NICNAS assessment of a related pyrazolone emphasizes the need for proper ventilation, personal protective equipment, and waste disposal .

Industrial Relevance

Potential applications include:

-

Pharmaceuticals: As a precursor for bioactive molecules.

-

Agrochemicals: Nitroaromatic compounds often exhibit herbicidal or insecticidal activity.

-

Materials Science: As a building block for high-performance polymers or ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume